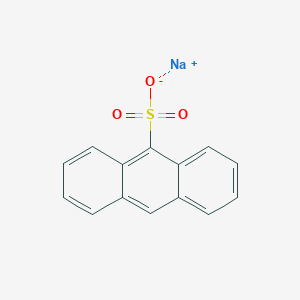

9-Anthracenesulfonic acid sodium salt

Description

BenchChem offers high-quality 9-Anthracenesulfonic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthracenesulfonic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

17213-01-3 |

|---|---|

Formule moléculaire |

C14H9NaO3S |

Poids moléculaire |

280.28 g/mol |

Nom IUPAC |

sodium;anthracene-9-sulfonate |

InChI |

InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1 |

Clé InChI |

WDCMKBHAIQHTDO-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |

Synonymes |

9-Anthracenesulfonic acid sodium salt |

Origine du produit |

United States |

Technical Guide: Synthesis and Isolation of Sodium 9-Anthracenesulfonate

Executive Summary

The synthesis of sodium 9-anthracenesulfonate represents a classic challenge in aromatic substitution: the battle between kinetic and thermodynamic control. While the 9-position (meso) of anthracene is the most nucleophilic site due to high electron density, the resulting sulfonic acid is sterically crowded and prone to rapid desulfonation or isomerization to the thermodynamically stable 1- or 2-isomers.

This guide details a kinetic control protocol utilizing a Sulfur Trioxide-Dioxane (

Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists.

Mechanistic Foundation: The Kinetic Trap

To successfully synthesize the 9-isomer, one must understand the reaction energy landscape.

-

Electronic Factor: The HOMO coefficients of anthracene are largest at the 9,10-positions.[2] Electrophilic attack here requires the lowest localization energy (

). -

Steric Factor: The 9-position is flanked by peri-hydrogens (positions 1, 8, 4, 5). A bulky sulfonate group (

) at the 9-position creates significant steric strain. -

Reversibility: Sulfonation is reversible (

). At higher temperatures or longer reaction times, the labile 9-sulfonic acid desulfonates and the sulfonyl group re-attaches to the unhindered 1- or 2-positions (Thermodynamic Sink).

The Strategy: We must operate at a temperature low enough to prevent desulfonation but high enough to overcome the activation energy of the initial attack, then "lock" the product as a salt immediately.

Diagram 1: Reaction Coordinate & Regioselectivity[3]

Caption: Kinetic pathway (Green) favors the 9-isomer. Heat or time allows equilibration to the thermodynamic 1/2-isomers (Red).

Experimental Protocol

Safety Warning:

Reagents & Equipment

| Component | Grade/Spec | Purpose |

| Anthracene | Scintillation Grade (>99%) | Substrate. Impurities (phenanthrene) are hard to remove later. |

| 1,4-Dioxane | Anhydrous (<50 ppm | Solvent & Lewis base carrier for |

| Sulfur Trioxide ( | Freshly distilled or stabilized | Sulfonating agent. |

| Sodium Hydroxide | 2M Aqueous Solution | Neutralization to form the salt. |

| Dichloromethane | HPLC Grade | Washing unreacted anthracene. |

Step-by-Step Synthesis

Phase A: Preparation of the

Complex

Note: Preparing the complex in situ mitigates the violence of free

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and

inlet. -

Solvent Charge: Add 50 mL of anhydrous 1,4-dioxane. Cool to 10°C.

-

Complexation: Add 2.0 equivalents (relative to anthracene) of liquid

dropwise.-

Observation: A white crystalline precipitate (

) may form. This is normal. -

Citation: This complex moderates the electrophilicity of

, preventing charring/oxidation [1].

-

Phase B: Sulfonation (The Kinetic Window)

-

Addition: Add 1.0 equivalent of Anthracene in a single portion to the stirring complex.

-

Reaction: Warm the mixture to 40°C . Do NOT exceed 50°C.

-

Monitoring: Stir for exactly 2–3 hours.

-

End-point: The mixture should turn homogenous or show a distinct color change (often greenish-yellow fluorescence).

-

Critical: Extended heating (>4 hours) promotes migration to the 1-position [2].

-

Phase C: Quenching & Isolation

-

Neutralization: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water.

-

Salt Formation: Slowly add 2M NaOH until pH reaches ~8.0.

-

Precipitation: The sodium salt of 9-anthracenesulfonic acid is less soluble in cold water/dioxane mixtures than the acid.

-

-

Filtration 1 (Removal of Starting Material): If the mixture is cloudy with unreacted anthracene, filter through a glass frit before cooling completely, or extract the aqueous layer with Dichloromethane (

mL) to remove non-polar organics (anthracene). -

Crystallization: Cool the aqueous phase to 4°C overnight. The sodium salt should crystallize as pale yellow plates.

-

Filtration 2 (Product): Collect the crystals via vacuum filtration. Wash with ice-cold ethanol to remove excess water and dioxane.

Purification & Characterization

Purification Strategy

If the crude product contains isomers (1- or 2-sulfonates), recrystallization is required.

-

Solvent System: Water/Ethanol (1:1).

-

Technique: Dissolve in minimum hot water, add hot ethanol until turbid, then cool slowly.

-

Salting Out: Adding NaCl to a saturated aqueous solution can force the sulfonate out of solution (Common Ion Effect), though this introduces inorganic impurities.

Analytical Validation

| Method | Expected Result for 9-Isomer | Diagnostic Failure Mode |

| Symmetry: A simplified spectrum due to symmetry plane. Key Signal: The singlet at C-10 (~8.5 ppm) remains. The singlet at C-9 is absent . | 1-Isomer: Loss of symmetry; complex splitting patterns. Anthracene: Presence of C-9 proton singlet (~8.5 ppm). | |

| Fluorescence | Strong emission (typically 400-450 nm). | Quenching or shift in |

| HPLC | Single peak. | Multiple peaks indicate isomer mixture. |

Diagram 2: Workflow & Logic

Caption: Synthesis workflow emphasizing the removal of unreacted starting material via DCM extraction.

Troubleshooting & Optimization

Issue: Formation of Anthraquinone (Yellow/Orange solid, insoluble in water)

-

Cause: Oxidation.[2]

can act as an oxidant at high temperatures, or presence of moisture allowed air oxidation. -

Fix: Ensure strict inert atmosphere (

). Use freshly distilled dioxane to ensure no peroxides are present.

Issue: Low Yield / Recovery

-

Cause: The 9-sulfonate is moderately soluble in water.

-

Fix: "Salt out" the product by adding saturated NaCl solution to the aqueous phase during the crystallization step. This pushes the equilibrium toward precipitation.

Issue: Isomer Contamination (1- or 2-sulfonate)

-

Cause: Reaction ran too long or too hot (Thermodynamic control took over).

-

Fix: Strictly limit reaction temperature to 40°C and time to 3 hours. Do not reflux.

References

-

Cerfontain, H., et al. (1974). Aromatic Sulfonation.[3][4][5][6] Part 30: Sulfonation of anthracene with sulfur trioxide-dioxane; slow proton transfer in the formation of 9-anthracenesulfonic acid. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

-

Zaremba, J. (1978). Sulfonation of anthracene.[4][5][6][7][8][9] (Contextual reference regarding regioselectivity and reversibility in anthracene derivatives).

-

Santa Cruz Biotechnology. (n.d.).[10] 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt (Analogous structural data).Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60196262, 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt. (Note: Used for distinguishing Anthraquinone derivatives). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. quora.com [quora.com]

- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt | CAS 67580-39-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Photophysical Versatility of Anthracenesulfonic Acids: A Technical Guide for Researchers

Preamble: Navigating the Anthracene Landscape

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular probes and diagnostics, the anthracene core offers a foundational scaffold of immense potential. Its rigid, aromatic structure bestows it with inherent fluorescence, a property that has been harnessed for decades in various scientific endeavors. The addition of a sulfonic acid moiety, particularly as its sodium salt, dramatically enhances its utility by conferring aqueous solubility, a critical attribute for biological applications.

This technical guide delves into the photophysical properties of anthracenesulfonic acids, with a conceptual focus on the 9-anthracenesulfonic acid sodium salt. It is crucial to state at the outset that while a wealth of information exists for the parent anthracene molecule and some of its sulfonated isomers, comprehensive photophysical data specifically for the 9-anthracenesulfonic acid sodium salt is not extensively documented in publicly available literature. Therefore, this guide is structured to provide a robust understanding of the core photophysics of anthracene and its derivatives, drawing upon data from closely related compounds to infer the expected behavior of the 9-isomer. Our narrative is grounded in established principles of photochemistry and spectroscopy, aiming to equip you with the foundational knowledge and practical methodologies to explore the potential of this class of molecules in your research.

The Anthracene Chromophore: A Foundation of Fluorescence

The photophysical journey of any anthracenesulfonic acid begins with the anthracene molecule itself. Its extended π-electron system, composed of three fused benzene rings, is responsible for its characteristic absorption and emission in the ultraviolet and blue regions of the electromagnetic spectrum.

The electronic transitions of anthracene are well-characterized. The absorption spectrum typically exhibits distinct vibronic bands, a hallmark of a rigid aromatic system. The lowest energy absorption band corresponds to the S₀ → S₁ transition. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state before emitting a photon to return to the ground state. This fluorescence emission is typically a mirror image of the absorption spectrum.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~356 nm | In cyclohexane.[1] |

| Emission Maximum (λem) | ~397 nm | In cyclohexane.[1] |

| Fluorescence Quantum Yield (ΦF) | 0.27 - 0.36 | For anthracene in ethanol and cyclohexane, respectively.[1] |

| Fluorescence Lifetime (τf) | ~4-5 ns | In various organic solvents.[2] |

The Influence of Sulfonation: Enhancing Utility

The introduction of a sulfonic acid group (-SO₃H) and its subsequent conversion to a sodium salt (-SO₃Na) imparts significant changes to the physicochemical and photophysical properties of the anthracene core.

2.1. Aqueous Solubility: The primary and most impactful consequence of sulfonation is the dramatic increase in water solubility.[3] The highly polar sulfonate group allows the otherwise hydrophobic anthracene molecule to be readily dissolved in aqueous buffers, making it suitable for a wide array of biological and environmental applications.

2.2. Electronic Perturbation and Spectral Shifts: The sulfonic acid group is an electron-withdrawing group. Its presence on the anthracene ring perturbs the π-electron system, which can lead to shifts in the absorption and emission spectra. While the exact magnitude and direction of the shift depend on the position of substitution, a slight bathochromic (red) shift is generally expected compared to the parent anthracene.[1]

2.3. pH Sensitivity: The sulfonic acid moiety provides a handle for pH-dependent photophysics. The protonation state of the sulfonic acid group can influence the electronic distribution within the anthracene ring, potentially leading to changes in fluorescence intensity or emission wavelength as a function of pH.[1] This property is the basis for the development of fluorescent pH sensors.[4]

Positional Isomerism: The Case of the 9-Substituent

The properties of an anthracenesulfonic acid are not solely defined by the presence of the sulfonate group but also by its position on the anthracene ring. The 9-position of anthracene is known to be highly reactive and substitutions at this position can have a profound impact on the molecule's photophysical behavior.

Studies on 9,10-disubstituted anthracene derivatives have shown that substituents at these positions can significantly alter the electronic states of the molecule.[5][6][7] This can lead to:

-

Tuning of Emission Color: By choosing appropriate substituents, the emission color can be tuned across the visible spectrum.

-

Enhanced Quantum Yields: Strategic substitution can increase the fluorescence quantum yield by minimizing non-radiative decay pathways.[8]

-

Shorter Fluorescence Lifetimes: Substitutions at the 9 and 10 positions have been shown to decrease the natural radiative lifetime of the anthracene chromophore.[6]

While specific data for 9-anthracenesulfonic acid is limited, it is reasonable to infer that the sulfonate group at this position would likewise modulate the electronic properties of the anthracene core, making its photophysical characteristics distinct from other isomers like anthracene-1-sulfonic acid.

Environmental Influences on Photophysics

The fluorescence of anthracenesulfonic acid sodium salt is not an intrinsic constant but is highly sensitive to its local environment. Understanding these influences is critical for designing robust and reliable assays.

4.1. Solvatochromism: The Solvent's Touch

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[9] This is a direct consequence of differential solvation of the ground and excited states of the fluorophore. The energy gap between these states, and thus the wavelength of the absorbed and emitted light, is dependent on the solvent's properties, such as its dielectric constant and hydrogen bonding capacity.[9][10]

-

Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. This leads to a bathochromic shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity.[9]

-

Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, increasing solvent polarity will stabilize the ground state more, leading to a hypsochromic shift (shift to shorter wavelengths).[9]

Anthracene derivatives are known to exhibit solvatochromism, and it is expected that 9-anthracenesulfonic acid sodium salt would also display this behavior.[11]

Caption: Solvatochromism energy level diagram.

4.2. pH Dependence: A Proton's Influence

As previously mentioned, the presence of the sulfonic acid group makes the fluorescence of anthracenesulfonic acids potentially pH-sensitive. The protonation state of the sulfonate group can alter the electronic properties of the anthracene ring, leading to changes in fluorescence intensity and/or wavelength.[1] This behavior is the foundation for using these molecules as pH probes.[4]

The relationship between fluorescence and pH can be complex. For many fluorescent pH indicators, the fluorescence intensity follows a sigmoidal curve as a function of pH, with the inflection point corresponding to the pKa of the ionizable group.[1][12]

Caption: pH-dependent fluorescence mechanism.

4.3. Concentration Effects: The Risk of Quenching

At high concentrations, fluorescent molecules can exhibit self-quenching, where an excited molecule interacts with a ground-state molecule of the same species, leading to non-radiative decay. This can manifest as a decrease in fluorescence intensity and a distortion of the emission spectrum. It is therefore crucial to work at dilute concentrations where the absorbance of the solution is typically below 0.1 at the excitation wavelength to avoid such inner-filter effects.[3]

Experimental Protocols for Photophysical Characterization

To harness the full potential of 9-anthracenesulfonic acid sodium salt as a fluorescent probe, a thorough characterization of its photophysical properties is essential. The following are detailed, step-by-step methodologies for key experiments.

5.1. Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem).

Materials:

-

9-anthracenesulfonic acid sodium salt

-

High-purity solvents (e.g., water, ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 9-anthracenesulfonic acid sodium salt in the desired solvent (e.g., 1 mM in water).

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution such that the absorbance at the expected maximum is between 0.05 and 0.1.

-

Absorption Spectrum:

-

Record the absorption spectrum of the working solution using the spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Record the emission spectrum over a relevant wavelength range (e.g., 380-600 nm).

-

Identify the wavelength of maximum emission (λem).

-

5.2. Measurement of Fluorescence Quantum Yield (ΦF)

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method, using a well-characterized standard, is commonly employed.

Materials:

-

Solution of 9-anthracenesulfonic acid sodium salt (test sample)

-

Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[3]

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare solutions of the test sample and the standard with absorbance values at the excitation wavelength kept below 0.1 to minimize inner-filter effects.

-

Data Acquisition:

-

Record the absorption spectra of both the test sample and the standard.

-

Record the fluorescence emission spectra of both, using the same excitation wavelength.

-

-

Calculation: The quantum yield is calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Caption: Workflow for quantum yield determination.

5.3. pH Titration

Objective: To investigate the pH-dependence of the fluorescence and determine the pKa.

Materials:

-

Solution of 9-anthracenesulfonic acid sodium salt

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Spectrofluorometer

-

pH meter

Procedure:

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the fluorescent probe in buffers of different pH.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution at the optimal excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting data is typically fitted to a sigmoidal curve, and the pKa is determined from the inflection point.[1]

Applications in Research and Drug Development

The unique photophysical properties of anthracenesulfonic acids make them valuable tools in various scientific disciplines.

-

Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes for polarity, pH, and the presence of quenchers like metal ions.[1][4]

-

Biomolecular Interactions: Changes in the fluorescence of an anthracenesulfonic acid upon binding to a protein or other biomolecule can be used to study binding affinities and conformational changes.

-

Cellular Imaging: Water-soluble and fluorescent, these molecules have the potential to be used as imaging agents in live-cell microscopy to visualize cellular structures and processes.

Conclusion and Future Outlook

While this guide has synthesized the available knowledge to present a comprehensive overview of the photophysical properties of anthracenesulfonic acids, it also highlights the need for a more detailed characterization of the 9-isomer. The principles and methodologies outlined herein provide a solid framework for researchers to undertake such studies. The potential of 9-anthracenesulfonic acid sodium salt as a versatile fluorescent probe in biological and pharmaceutical research is significant, and a deeper understanding of its photophysical behavior will undoubtedly unlock new and exciting applications. As a Senior Application Scientist, I encourage the scientific community to further explore this promising molecule, and I am confident that such efforts will yield valuable insights and innovative tools for scientific discovery.

References

-

Gries, K. I., et al. (2022). pH-Dependent fluorescence of [La(OH)2]+[ARS]− hybrid nanoparticles for intracellular pH-sensing. Journal of Materials Chemistry B, 10(30), 5785-5793. Retrieved from [Link]

-

Gunnlaugsson, T., et al. (2004). Water-soluble amino(ethanesulfonate) and [bis(ethanesulfonate)] anthracenes as fluorescent photoinduced electron transfer (PET) pH indicators and Fe3+ chemosensors. Organic & Biomolecular Chemistry, 2(13), 1856-1863. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Solvatochromism. Retrieved from [Link]

-

Reichardt, C., & Welton, T. (2024). Solvatochromism in Solvent Mixtures. Encyclopedia, 4(1), 183-205. Retrieved from [Link]

-

Di Donato, M., et al. (2024). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. Dyes and Pigments, 221, 111833. Retrieved from [Link]

-

Schanze, K. S., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Journal of Photochemistry and Photobiology A: Chemistry, 310, 12-20. Retrieved from [Link]

-

Kim, D. Y., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. Retrieved from [Link]

-

Schanze, K. S., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. Retrieved from [Link]

-

Al-Kaysi, R. O., & El-Sayed, M. A. (2005). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 172(2), 175-182. Retrieved from [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation upconversion. Journal of Materials Chemistry C, 3(40), 10486-10495. Retrieved from [Link]

-

Valeur, B. (2023). Photophysical Properties of Anthracene Derivatives. Molecules, 28(9), 3869. Retrieved from [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10486-10495. Retrieved from [Link]

-

Fessenden, R. J., & Fessenden, J. S. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

-

Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 21-27. Retrieved from [Link]

-

González-Arjona, D., et al. (2017). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 5(1), 1-10. Retrieved from [Link]

-

Whitten, D. G., et al. (2018). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. The Journal of Physical Chemistry A, 122(4), 929-937. Retrieved from [Link]

-

Miyawaki, A., et al. (2017). Fluorescent Proteins for Investigating Biological Events in Acidic Environments. International Journal of Molecular Sciences, 18(7), 1356. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis. Molecules, 25(15), 3404. Retrieved from [Link]

-

Sivaraman, S. K., et al. (2008). Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 963-969. Retrieved from [Link]

-

Lee, J. S., et al. (2013). Fluorescein and many of its derivatives exhibit multiple, pH-dependent ionic equilibria. Dyes and Pigments, 97(1), 1-8. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Anthracene-1-sulfonic Acid | High-Purity Reagent [benchchem.com]

- 4. Water-soluble amino(ethanesulfonate) and [bis(ethanesulfonate)] anthracenes as fluorescent photoinduced electron transfer (PET) pH indicators and Fe3+ chemosensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foreword: Charting the Spectral Landscape of a Versatile Probe

An In-Depth Technical Guide to the Fluorescence Spectrum of 9-Anthracenesulfonic Acid Sodium Salt

To the researchers, scientists, and drug development professionals who leverage the power of fluorescence spectroscopy, this guide offers a comprehensive exploration of 9-anthracenesulfonic acid sodium salt (9-AS). While the anthracene core is a well-documented fluorophore, specific, consolidated photophysical data for the 9-sulfonate isomer is not extensively published. This guide, therefore, takes a first-principles approach. We will build a technical understanding of 9-AS by examining the foundational properties of anthracene and its closely related isomers, and we will provide detailed, field-proven protocols to empower you to characterize this probe for your specific applications. Our focus is not just on the 'what', but the 'why'—elucidating the causality behind experimental choices to ensure your methods are robust and your data, reliable.

The Foundation: Understanding Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief excited-state lifetime, emits light at a longer wavelength. This process can be visualized using a Jablonski diagram.

// Ground State S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Excited States S1 [label="S₁ (First Excited Singlet State)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; T1 [label="T₁ (First Excited Triplet State)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"];

// Vibrational Levels node [shape=plaintext, fontsize=9]; S0_v0 [label="v=0", pos="-0.5,0!"]; S0_v1 [label="v=1", pos="-0.5,0.3!"]; S0_v2 [label="v=2", pos="-0.5,0.6!"]; S1_v0 [label="v=0", pos="-0.5,2!"]; S1_v1 [label="v=1", pos="-0.5,2.3!"]; T1_v0 [label="v=0", pos="1.5,1.5!"];

// Transitions edge [color="#4285F4", arrowhead=vee]; S0 -> S1 [label="Absorption (Excitation)\n~10⁻¹⁵ s", fontcolor="#4285F4"];

edge [color="#34A853", arrowhead=vee, style=dashed]; S1 -> S1_v0 [label="Vibrational Relaxation\n~10⁻¹² s", fontcolor="#34A853"];

edge [color="#EA4335", arrowhead=vee]; S1_v0 -> S0 [label="Fluorescence\n~10⁻⁹ - 10⁻⁷ s", fontcolor="#EA4335", style=bold];

edge [color="#FBBC05", arrowhead=vee, style=dashed]; S1_v0 -> T1 [label="Intersystem Crossing", fontcolor="#FBBC05"]; T1 -> S0 [label="Phosphorescence\n~10⁻³ - 10² s", fontcolor="#FBBC05"];

// Invisible nodes for positioning node [style=invis, width=0]; invis_abs [pos="-1,1!"]; invis_fluor [pos="1,1!"]; S0 -> invis_abs [style=invis]; S1 -> invis_fluor [style=invis]; } Caption: Jablonski diagram illustrating the electronic state transitions involved in fluorescence.

Key spectral characteristics derived from this process include:

-

Excitation Spectrum : The range of wavelengths a molecule can absorb to enter an excited state.

-

Emission Spectrum : The range of wavelengths of light emitted as the molecule returns to the ground state. The emission peak is always at a longer wavelength (lower energy) than the excitation peak, a phenomenon known as the Stokes Shift .

-

Quantum Yield (ΦF) : The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ) : The average time the molecule spends in the excited state before emitting a photon.

Core Spectral Characteristics of 9-Anthracenesulfonic Acid

The photophysical properties of 9-AS are dominated by the π-electron system of the anthracene core. The sulfonate group (—SO₃⁻) is primarily an electron-withdrawing group that significantly enhances aqueous solubility and introduces sensitivity to the local environment. While specific high-resolution data for 9-AS is scarce, we can infer its properties from the parent molecule, anthracene, and its 1-sulfonic acid isomer.[1]

| Property | Reference Value (Anthracene) | Expected Characteristics for 9-AS | Rationale |

| Excitation Max (λex) | ~356 nm (in cyclohexane)[1] | ~350-370 nm | The sulfonate group is expected to cause only a minor shift in the absorption spectrum. |

| Emission Max (λem) | ~397 nm (in cyclohexane)[1] | ~400-420 nm (in water) | Subject to solvatochromic shifts; a polar aqueous environment will stabilize the excited state, leading to a red shift. |

| Quantum Yield (ΦF) | 0.27 - 0.36[1] | Potentially high (0.3 - 0.5) | Sulfonation can enhance quantum yield. Some sulfonated anthracenes exhibit ΦF up to 0.46.[1] |

| Solubility | Poor in water | High in water and polar solvents | The ionic sulfonate group confers excellent water solubility.[1] |

Environmental Effects on the Fluorescence Spectrum

The true power of a fluorescent probe lies in its responsiveness to its environment. The sulfonate group makes 9-AS particularly sensitive to solvent polarity and quenching interactions.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption or emission spectrum of a substance as the polarity of the solvent changes. For probes like 9-AS, which have a larger dipole moment in the excited state (S₁) than in the ground state (S₀), an increase in solvent polarity leads to a more significant stabilization of the excited state. This reduces the energy gap between the S₁ and S₀ states, resulting in a red shift (shift to longer wavelengths) in the emission spectrum.[2][3] This property allows 9-AS to be used to probe the local polarity of environments like protein binding pockets.

pH Sensitivity

A change in pH can alter the ionization state of a fluorophore, thereby changing its electronic structure and fluorescence properties.[4] The sulfonate group on 9-AS is the conjugate base of a strong acid, meaning it remains deprotonated and negatively charged across a wide physiological pH range. Therefore, its fluorescence is generally stable in solutions from acidic to neutral pH. However, the fluorescence of the parent anthracene core can be sensitive to extreme pH changes.[5][6] The primary utility of the sulfonate group in this context is to ensure water solubility, making the probe viable for biological applications.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[7] This can occur through several mechanisms, most commonly collisional (dynamic) quenching, where the excited fluorophore is deactivated upon contact with another molecule (the quencher).

This process is described by the Stern-Volmer equation :

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity without the quencher.

-

F is the fluorescence intensity with the quencher.

-

Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.

-

[Q] is the concentration of the quencher.

By plotting F₀/F against [Q], a linear relationship is expected for dynamic quenching, with the slope yielding Ksv. This principle is fundamental to using 9-AS in quantitative assays to measure the concentration of a quenching analyte or to study binding events.[1]

Experimental Protocol: Characterizing the Fluorescence of 9-AS

Materials and Instrumentation

-

9-Anthracenesulfonic acid sodium salt

-

Fluorescence Standard : 9,10-diphenylanthracene (ΦF = 0.95 in ethanol)[8] or Quinine Sulfate (ΦF = 0.54 in 0.5 M H₂SO₄).

-

Solvents : Deionized water (for 9-AS), Ethanol (spectroscopic grade, for standard).

-

Instrumentation : UV-Vis Spectrophotometer, Spectrofluorometer.

-

Labware : Quartz cuvettes (1 cm path length), volumetric flasks, micropipettes.

Step-by-Step Protocol

-

Solution Preparation:

-

Prepare a 1 mM stock solution of 9-AS in deionized water.

-

Prepare a separate stock solution of your chosen fluorescence standard at a similar concentration in its appropriate solvent.

-

Causality : Working from a concentrated stock minimizes weighing errors and allows for precise dilutions.

-

-

Absorbance Measurement:

-

From the stock solutions, prepare a series of dilutions for both 9-AS and the standard, such that the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Record the absorbance spectrum for each dilution and note the absorbance value at the intended excitation wavelength.

-

Causality : Keeping absorbance below 0.1 is crucial to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophores in the solution, leading to artificially low intensity measurements and an inaccurate quantum yield.[9]

-

-

Fluorescence Spectra Acquisition:

-

Emission Spectrum : For 9-AS, set the excitation wavelength on the spectrofluorometer to its absorption maximum (determined in step 2, likely ~360 nm). Scan the emission wavelengths from ~370 nm to 600 nm. Record the spectrum. Identify the emission maximum (λem).

-

Excitation Spectrum : Set the emission monochromator to the determined λem. Scan the excitation wavelengths from ~300 nm to 400 nm. The resulting spectrum should resemble the absorbance spectrum.

-

Causality : Using identical instrument settings (e.g., slit widths) for both the sample and the standard is essential for a valid comparison.

-

-

Quantum Yield Calculation (Comparative Method):

-

Record the emission spectra for all prepared dilutions of both 9-AS and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the 9-AS series and the standard series. Both plots should be linear.

-

The quantum yield of 9-AS (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[8]

-

Causality : This comparative method relates the fluorescence efficiency of the unknown sample to a well-characterized standard, providing a reliable and widely accepted means of determining quantum yield.[9]

-

Application Protocol: Molecular Interaction Analysis via Quenching

This protocol details how to use 9-AS to determine the quenching constant of a model quencher, a technique readily adaptable for studying drug-protein or drug-DNA interactions.

Step-by-Step Protocol

-

Prepare Solutions:

-

Prepare a solution of 9-AS in a suitable buffer (e.g., PBS, pH 7.4) at a concentration that gives a strong fluorescence signal (e.g., 10 µM).

-

Prepare a concentrated stock solution of the quencher (e.g., potassium iodide, acrylamide) in the same buffer.

-

-

Perform Titration:

-

Place a known volume of the 9-AS solution into a quartz cuvette.

-

Record its initial fluorescence emission spectrum (this is F₀).

-

Make successive small additions of the quencher stock solution to the cuvette. After each addition, mix gently and record the new emission spectrum (this is F).

-

Causality : A titration allows for the systematic study of the quenching effect as a function of quencher concentration, which is necessary for the Stern-Volmer analysis.

-

-

Data Analysis:

-

For each quencher concentration, determine the fluorescence intensity at the emission maximum.

-

Correct the intensity values for dilution by multiplying each F by a factor of (V₀ + Vadd) / V₀, where V₀ is the initial volume and Vadd is the total volume of quencher added.

-

Calculate F₀/F for each point.

-

Plot F₀/F versus the molar concentration of the quencher, [Q].

-

Perform a linear regression on the data. The slope of this line is the Stern-Volmer constant, Ksv.

-

Causality : The Stern-Volmer plot provides a direct visual and quantitative assessment of the quenching efficiency. A linear plot is the hallmark of a single, dynamic quenching mechanism.

-

Conclusion

9-Anthracenesulfonic acid sodium salt stands out as a robust, water-soluble fluorescent probe with a strong blue emission. Its utility is defined by the sensitivity of its anthracene core to environmental factors like solvent polarity and molecular quenching. While its specific photophysical parameters require careful experimental determination, this guide provides the theoretical framework and practical, self-validating protocols for researchers to fully characterize 9-AS and confidently deploy it in a wide range of applications, from probing biomolecular microenvironments to developing quantitative assays for drug discovery.

References

-

Abdel-Mottaleb, M. S. A., et al. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. Available at: [Link]

-

Bhattacharjee, U., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. PubMed. Available at: [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Available at: [Link]

-

Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024. Available at: [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

-

Irina, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1259-1269. Available at: [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

MDPI. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. Available at: [Link]

-

Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: A Review of Data. The Journal of Physical Chemistry, 65(2), 229-235. Available at: [Link]

-

Quora. (2018). What is the effect of the pH on the fluorescence? Available at: [Link]

-

ResearchGate. (2008). Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone. Available at: [Link]

-

ResearchGate. (2001). Solvatochromic effects in the electronic absorption and nuclear magnetic resonance spectra of hypericin in organic solvents and in lipid bilayers. Available at: [Link]

-

Ware, W. R., & Rothman, W. (1976). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry, 80(22), 2432-2435. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvatochromic effects in the electronic absorption and nuclear magnetic resonance spectra of hypericin in organic solvents and in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unina.it [iris.unina.it]

- 7. chalcogen.ro [chalcogen.ro]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Anthracenesulfonic Acid Sodium Salt: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-anthracenesulfonic acid sodium salt, a fluorescent aromatic organic compound with significant potential in various scientific and pharmaceutical applications. This document delves into the core aspects of its chemical structure, physicochemical properties, synthesis, and purification, and explores its utility in drug development and as a research tool. The guide is intended to serve as a valuable resource for researchers and professionals by providing not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.

Introduction: Unveiling the Potential of a Niche Anthracene Derivative

The family of anthracene derivatives has long been a cornerstone in the development of fluorescent probes, organic electronics, and pharmaceutical agents. Among these, 9-anthracenesulfonic acid sodium salt stands out due to the unique electronic environment of the meso-position (C9) of the anthracene core. The introduction of a sulfonate group at this position significantly influences the molecule's solubility, photophysical properties, and potential for intermolecular interactions.

While often overshadowed by its more extensively studied hydroxylated analogue, Alizarin Red S, 9-anthracenesulfonic acid sodium salt possesses distinct characteristics that warrant a dedicated exploration. This guide aims to provide a clear and in-depth understanding of this specific isomer, distinguishing it from other anthracene sulfonic acids and highlighting its unique potential, particularly in the realm of drug development where the utility of sulfonate salts is increasingly recognized for improving the physicochemical properties of active pharmaceutical ingredients (APIs).[1]

Chemical Structure and Physicochemical Properties

The accurate identification and characterization of 9-anthracenesulfonic acid sodium salt are paramount for its effective application.

Chemical Identity

-

Systematic Name: Sodium anthracene-9-sulfonate

-

Molecular Formula: C₁₄H₉NaO₃S

-

Molecular Weight: 296.28 g/mol

-

CAS Number: While a specific CAS number for the 9-isomer is not consistently reported across major chemical databases, it is crucial to distinguish it from its isomers, such as 1-anthracenesulfonic acid and 2-anthracenesulfonic acid, and its derivatives like Alizarin Red S (CAS 130-22-3).

Structural Elucidation

The structure of 9-anthracenesulfonic acid sodium salt is characterized by a sulfonate group (-SO₃⁻Na⁺) attached to the C9 position of the anthracene ring system.

Sources

Solubility & Handling of 9-Anthracenesulfonic Acid Sodium Salt: A Technical Guide

Executive Summary

9-Anthracenesulfonic acid sodium salt (9-AMS-Na) is a specialized amphiphilic probe widely utilized in photochemistry as a water-soluble singlet oxygen (

This guide details the solubility profile of 9-AMS-Na across the polarity spectrum, providing researchers with validated protocols for solvent selection, stock solution preparation, and purification. The central technical insight is the compound's solvatochromic behavior : while highly soluble in water, its fluorescence is often quenched by aqueous protons, whereas polar aprotic solvents like DMSO enhance quantum yield, necessitating careful solvent choice based on the intended assay.

Part 1: Solubility Profile & Solvent Selection

The solubility of 9-AMS-Na is governed by the competition between the high lattice energy of the sodium salt and the solvation energy provided by the solvent. The sodium sulfonate moiety (

Quantitative & Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Aqueous | Water ( | High (> 50 mg/mL) | Biological Assays, | Primary solvent. Fluorescence may be quenched via proton transfer or aggregation at high concentrations. |

| Polar Aprotic | DMSO | Good (~10–20 mg/mL) | Fluorescence Spectroscopy, Stock Solutions | Preferred for Stock. Enhances fluorescence quantum yield by reducing non-radiative decay pathways. |

| Polar Aprotic | DMF | Moderate/Good | Organic Synthesis | Useful for anhydrous reactions; harder to remove than alcohols. |

| Polar Protic | Methanol | Moderate | Washing / Co-solvent | Soluble enough for transfer, but often used to wash away organic impurities. |

| Polar Protic | Ethanol | Low/Slight | Recrystallization (Anti-solvent) | Used to precipitate the salt from concentrated aqueous solutions. |

| Non-Polar | Diethyl Ether | Insoluble | Purification (Washing) | Removes non-sulfonated anthracene impurities. |

| Non-Polar | Hexane / DCM | Insoluble | Extraction | Used in biphasic extraction to remove organic contaminants. |

Mechanistic Insight: The Solvatochromic Shift

Researchers must note that solubility does not equal utility . While water is the best solvent for dissolution, it is often a poor solvent for fluorescence intensity due to quenching.

-

In Water: The fluorescence quantum yield is lower (typically

) due to hydrogen bonding and rapid non-radiative decay. -

In DMSO: The absence of proton donors prevents quenching, significantly increasing quantum yield (

can approach 0.7–0.8 for related sulfonates).

Recommendation: For fluorescence assays, prepare a high-concentration stock in DMSO , then dilute into the aqueous buffer of interest (maintaining DMSO < 1% v/v to preserve biological compatibility).

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stable, particle-free stock solution for spectroscopic or biological use.

-

Weighing: Accurately weigh 10 mg of 9-AMS-Na into a light-protected (amber) glass vial. Note: Anthracene derivatives are photodegradable; limit light exposure.

-

Solvent Addition (DMSO Method):

-

Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex for 30–60 seconds. The solution should be clear and slight yellow/green.

-

Sonication: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.

-

-

Filtration (Optional but Recommended): Filter through a 0.2 µm PTFE syringe filter to remove any insoluble dust or non-sulfonated anthracene residues.

-

Storage: Store at -20°C. Stable for 3–6 months if protected from light and moisture.

Protocol B: Purification via Recrystallization (Salting-Out/Anti-Solvent)

Objective: Purify crude 9-AMS-Na to remove inorganic salts and non-sulfonated anthracene.

-

Dissolution: Dissolve crude 9-AMS-Na in the minimum volume of hot water (approx. 80°C).

-

Filtration: Filter the hot solution quickly to remove insoluble anthracene or dust.

-

Precipitation (The "Salting Out" Effect):

-

Allow the solution to cool to room temperature.

-

Slowly add warm Ethanol (or Isopropanol) to the aqueous solution with stirring until a persistent turbidity forms (Ratio approx. 1:3 Water:Ethanol).

-

Alternatively, add saturated NaCl solution to drive the common-ion effect, forcing the organic salt out of solution.

-

-

Crystallization: Refrigerate at 4°C overnight. Golden/yellow platelets should form.

-

Collection: Filter via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ethanol followed by Diethyl Ether . This removes residual water and any non-polar organic impurities.

-

Drying: Dry under vacuum at 60°C.

Part 3: Decision Logic & Workflows

Workflow 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on the specific experimental constraint (e.g., need for fluorescence intensity vs. biological compatibility).

Figure 1: Decision logic for solvent selection emphasizing the trade-off between biological compatibility (Water) and photophysical performance (DMSO).

Workflow 2: Purification Methodology

This diagram illustrates the critical "Anti-Solvent" purification path, essential for removing common impurities like unreacted anthracene.

Figure 2: Step-by-step purification workflow utilizing the differential solubility in water vs. ethanol/ether.

References

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt.[1][2] Retrieved from [Link]

- Gundermann, K. D., & McCapra, F. (1987). Chemiluminescence in Organic Chemistry. Springer-Verlag.

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Anthracenesulfonic acid sodium salt.[1][2] Retrieved from [Link]

Sources

Technical Guide: Photophysical Characterization and Quantum Yield Determination of 9-Anthracenesulfonic Acid Sodium Salt

The following technical guide details the photophysical characterization and quantum yield determination of 9-anthracenesulfonic acid sodium salt (9-AS) .

Executive Summary

9-Anthracenesulfonic acid sodium salt (9-AS) represents a specialized class of water-soluble polycyclic aromatic hydrocarbons (PAHs). While the sulfonate group at the 9-position (meso-position) confers aqueous solubility to the hydrophobic anthracene core, it introduces significant photochemical instability not seen in the 1- or 2- isomers.

Critical Technical Insight: Unlike its stable isomers (1-AS and 2-AS), 9-AS is prone to rapid photolysis upon UV irradiation, undergoing desulfonylation to yield 9,10-anthraquinone and desulfonation to yield anthracene. Consequently, widely accepted "standard" quantum yield (

Photophysical Profile & Mechanisms[1]

Electronic Transitions

The absorption spectrum of 9-AS retains the characteristic vibronic structure of the anthracene core (

Competitive Decay Pathways

The fluorescence quantum yield (

-

Intersystem Crossing (ISC): High efficiency conversion to the Triplet State (

). -

Photochemical Reaction: The C-S bond at the 9-position is weakened in the excited state (

), leading to cleavage (desulfonylation).

Jablonski Diagram: 9-AS Photophysics

The following diagram illustrates the competing pathways that reduce the observable quantum yield.

Figure 1: Jablonski diagram highlighting the competitive photochemical desulfonylation pathway specific to 9-substituted anthracenes.

Comparative Quantum Yield Data

Due to the scarcity of specific data for 9-AS, values for structurally homologous compounds are provided as benchmarks. Researchers should expect the

| Compound | Solvent | Notes | |

| Anthracene | Ethanol | 0.27 | Standard reference [1]. |

| 9-Cyanoanthracene | Ethanol | 0.98 | High QY due to rigid substitution. |

| Anthracene-1-sulfonate | Water | < 0.30 * | High triplet yield (0.6–0.[1]9) [2]. |

| 9-Anthracenesulfonate (9-AS) | Water | Determination Required | Unstable. Subject to photolysis. |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | Recommended Reference Standard [3]. |

*Estimated based on triplet yield competition.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the

Reagents & Standards

-

Sample: 9-Anthracenesulfonic acid sodium salt (freshly synthesized or opened).

-

Reference Standard: Quinine Sulfate Dihydrate (SRM 936a or equivalent).

-

Solvents: Ultrapure Water (Type I), 0.1 M H₂SO₄ (for standard).

Workflow Diagram

Figure 2: Step-by-step workflow for relative quantum yield determination, emphasizing light protection.

Detailed Methodology

Step 1: Preparation of Optical Dilutions Prepare 5 dilutions of the 9-AS sample in water and the Quinine Sulfate standard in 0.1 M H₂SO₄.

-

Constraint: The absorbance (

) at the excitation wavelength (

Step 2: Spectroscopic Measurement

-

Absorbance: Record UV-Vis spectra for all dilutions. Note the exact absorbance at

. -

Fluorescence: Record emission spectra using the exact same

.-

Critical: Set slit widths narrow (e.g., 1-2 nm) to resolve vibronic structure but ensure sufficient signal.

-

Time-Sensitive: Execute scans quickly to minimize UV exposure time.

-

Step 3: Data Analysis (The Gradient Method)

Plot Integrated Fluorescence Intensity (

Step 4: Calculation

Calculate

- : 0.546 (Quinine Sulfate)

- : Slope of the line (Integrated Intensity / Absorbance)

-

: Refractive index of solvent (Water = 1.333; 0.1 M H₂SO₄

Factors Influencing Accuracy (Troubleshooting)

Photochemical Instability

As noted in mechanistic studies, 9-sulfonates undergo desulfonylation.[2]

-

Symptom: Decreasing fluorescence intensity during repeated scans.

-

Mitigation: Use a fresh aliquot for every measurement. Do not re-scan the same cuvette volume.

Oxygen Quenching

Anthracene derivatives are susceptible to oxygen quenching of the triplet state, which can feed back into the singlet population via delayed fluorescence or simply reduce stability.

-

Protocol: Purge solutions with Argon or Nitrogen for 10 minutes prior to measurement if high precision is required.

pH Sensitivity

While the sulfonate group is fully ionized at neutral pH, the photoproducts (anthranol/anthrone) are pH-sensitive. Ensure the buffer pH is stable (pH 7.4 PBS is recommended for biological relevance).

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

-

BenchChem. (2025). Anthracene-1-sulfonic Acid | High-Purity Reagent.[1] Technical Data Sheet. Link

-

NIST. (n.d.). Standard Reference Material 936a: Quinine Sulfate Dihydrate. National Institute of Standards and Technology. Link

-

ResearchGate. (2025). Photochemical transformations of sodium anthracene-1-sulfonate in oxygen-saturated aqueous titanium dioxide suspensions. ResearchGate Repository. Link

Sources

A Technical Guide to the Determination of the Molar Extinction Coefficient of 9-Anthracenesulfonic Acid Sodium Salt

Introduction: The Significance of Molar Extinction Coefficient

9-Anthracenesulfonic acid sodium salt, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses inherent ultraviolet (UV) absorbance properties due to its conjugated π-electron system. The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule under specific conditions of solvent, pH, and temperature. An accurate determination of ε is paramount for the application of the Beer-Lambert Law in quantitative analysis, enabling the precise calculation of concentration from absorbance measurements.

Theoretical Foundation: The Beer-Lambert Law

The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in mol L⁻¹)

This law forms the bedrock of quantitative UV-Visible (UV-Vis) spectroscopy. Its validity is contingent on several factors, including the monochromaticity of the light source and the absence of high analyte concentrations that can lead to intermolecular interactions.

Factors Influencing the Molar Extinction Coefficient

The electronic transitions of anthracene and its derivatives are sensitive to their environment.[1][2][3] Therefore, the molar extinction coefficient of 9-anthracenesulfonic acid sodium salt is not a single value but is dependent on several experimental parameters:

-

Solvent Polarity: The choice of solvent can significantly influence the UV-Vis spectrum of a compound.[3] Polar solvents can interact with the solute, stabilizing either the ground or excited state, which can lead to shifts in the absorption maxima (λmax) and changes in the molar extinction coefficient.

-

pH: For a molecule with acidic or basic functional groups, the protonation state can alter the electronic structure and, consequently, the absorption spectrum. The sulfonate group in 9-anthracenesulfonic acid sodium salt is the salt of a strong acid and will be ionized over a wide pH range.

-

Temperature: While generally less pronounced than solvent or pH effects, temperature can influence the molar extinction coefficient by affecting the solute-solvent interactions and the conformational dynamics of the molecule.

-

Ionic Strength: The presence of salts in the solution can also modulate the absorption spectrum, particularly for charged species like 9-anthracenesulfonic acid sodium salt.

Experimental Determination of the Molar Extinction Coefficient

The following protocol provides a step-by-step methodology for the accurate determination of the molar extinction coefficient of 9-anthracenesulfonic acid sodium salt.

Materials and Instrumentation

-

9-Anthracenesulfonic acid sodium salt (high purity)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

UV-Vis spectrophotometer (dual beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice (e.g., deionized water, ethanol, methanol)

Experimental Workflow

Caption: Experimental workflow for determining the molar extinction coefficient.

Step-by-Step Protocol

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of 9-anthracenesulfonic acid sodium salt (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask of appropriate size (e.g., 100 mL).

-

Dissolve the compound in the chosen solvent and fill the flask to the mark. Ensure complete dissolution.

-

Calculate the molar concentration of the stock solution.

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of at least five dilutions in separate volumetric flasks. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-450 nm for anthracene derivatives).

-

Fill a quartz cuvette with the solvent to be used for the dilutions and use this as the blank to zero the instrument.

-

Record the absorbance spectra for each of the prepared dilutions, starting from the least concentrated. Rinse the cuvette with the next sample before filling.

-

-

Data Analysis:

-

From the absorbance spectra, identify the wavelength of maximum absorbance (λmax).

-

Create a table of absorbance at λmax versus the corresponding molar concentration for each dilution.

-

Plot absorbance (at λmax) on the y-axis against concentration on the x-axis.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in L mol⁻¹ cm⁻¹, assuming a 1 cm path length. The R² value should be close to 1 (≥ 0.995) to ensure the linearity of the data.

-

Data Presentation and Interpretation

The results of the experiment should be tabulated for clarity.

| Concentration (mol L⁻¹) | Absorbance at λmax |

| Dilution 1 | A₁ |

| Dilution 2 | A₂ |

| Dilution 3 | A₃ |

| Dilution 4 | A₄ |

| Dilution 5 | A₅ |

The Beer-Lambert plot provides a visual representation of the relationship between absorbance and concentration.

Caption: Beer-Lambert plot of Absorbance vs. Concentration.

Conclusion and Best Practices

The determination of the molar extinction coefficient is a fundamental and crucial measurement in many scientific disciplines. For 9-anthracenesulfonic acid sodium salt, where a standard value is not readily published, a careful and systematic experimental approach is necessary. By following the detailed protocol in this guide, researchers can confidently determine an accurate and reliable molar extinction coefficient specific to their experimental conditions.

Key Best Practices:

-

Always use high-purity reagents and solvents.

-

Employ calibrated glassware and instrumentation.

-

Work within the linear dynamic range of the spectrophotometer.

-

Clearly document all experimental conditions (solvent, pH, temperature) when reporting the molar extinction coefficient.

References

-

Spectroscopy Online. (2023, July 5). Investigating the Impact of Solute-Solvent Repulsion on the Absorption Spectra of Anthracene in n-Hexane Under High Pressure. Available at: [Link]

-

PubMed. (2023, October 15). Solute - solvent repulsion effects on the absorption spectra of anthracene in n-hexane investigated under high pressure. Available at: [Link]

-

ResearchGate. (2025, August 6). Solvent Influence on the Electronic Absorption Spectra of Anthracene. Available at: [Link]

-

Scribd. Solvent Effects On UV Spectroscopy An Essential Insight. Available at: [Link]

Sources

Mechanistic Insight: 9-Anthracenesulfonic Acid Sodium Salt Fluorescence

The following technical guide details the fluorescence mechanism, photophysics, and experimental characterization of 9-Anthracenesulfonic acid sodium salt .

Content Type: Technical Guide & Whitepaper Audience: Researchers, Photochemists, and Drug Development Professionals

Executive Summary

9-Anthracenesulfonic acid sodium salt (9-AS) represents a class of water-soluble polycyclic aromatic hydrocarbons (PAHs) utilized primarily as fluorescent tracers and polarity probes. Unlike its anthraquinone counterparts (e.g., Alizarin Red S), which are redox-active and often weakly fluorescent, 9-AS retains the high quantum yield and distinct vibronic structure of the anthracene core while offering aqueous solubility. This guide dissects the

Molecular Architecture & Photophysics

Structural Logic

The fluorescence of 9-AS arises from its anthracene core , a fused tricyclic system. The sulfonate group (

-

Solubilization: It renders the hydrophobic anthracene core soluble in aqueous media (

mM), allowing its use in biological and hydrological systems. -

Electronic Modulation: While the sulfonate group is not a strong auxochrome, it induces a slight bathochromic shift (red shift) relative to unsubstituted anthracene due to inductive effects and symmetry breaking.

Electronic States & Excitation

The absorption spectrum of 9-AS is characterized by a structured band in the UV-A region (

-

Ground State (

): The molecule exists in a singlet ground state. -

Excitation (

): Upon photon absorption, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This is a strictly allowed -

Vibronic Progression: The rigid planar structure of anthracene leads to distinct vibrational sub-bands (0-0, 0-1, 0-2 transitions) visible in both absorption and emission spectra.

The Mechanism of Fluorescence

The fluorescence mechanism follows the Franck-Condon principle and Kasha’s Rule .

The Jablonski Pathway

-

Excitation:

(typically -

Internal Conversion (IC) & Vibrational Relaxation: The molecule rapidly relaxes (

s) to the lowest vibrational level of the -

Radiative Decay (Fluorescence): The molecule returns to the ground state (

) by emitting a photon.-

Emission Maximum:

nm (Blue). -

Lifetime (

): Typically -

Quantum Yield (

): High (

-

Visualization: Jablonski Diagram

The following diagram illustrates the energy pathways specific to 9-AS, highlighting the competitive quenching routes.

Figure 1: Jablonski diagram for 9-Anthracenesulfonic acid, showing the competition between fluorescence, intersystem crossing, and oxygen quenching.

Environmental Sensitivity & Quenching

9-AS is not a passive emitter; its fluorescence intensity is a reporter of its immediate environment.

Oxygen Quenching (Dynamic)

Anthracene derivatives are notoriously sensitive to dissolved oxygen. Oxygen (

The Stern-Volmer Equation:

- : Fluorescence intensity without quencher.

- : Fluorescence intensity with quencher.

-

: Bimolecular quenching constant (diffusion-controlled limit,

-

: Concentration of quencher (e.g.,

Implication: In experimental workflows, degassing (sparging with

Solvatochromism & Micelle Probing

While the sulfonate group anchors 9-AS in the aqueous phase, the anthracene moiety can insert into hydrophobic domains (e.g., micelle cores or lipid bilayers).

-

Polarity Effect: A shift in emission maxima or intensity often indicates partitioning into a hydrophobic environment (e.g., inside a SDS micelle).

-

Microviscosity: Increased fluorescence anisotropy in restricted environments (membranes) allows 9-AS to measure local viscosity.

Experimental Methodologies

Protocol: Fluorescence Characterization

This protocol ensures "Trustworthiness" by incorporating self-validating controls.

Materials:

-

9-Anthracenesulfonic acid sodium salt (High Purity >98%).[1]

-

Solvent: Ultrapure water (Milli-Q) or Phosphate Buffered Saline (PBS).

-

Standard: Quinine Sulfate (in 0.1 M

) or 9,10-Diphenylanthracene (for organic solvents).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Workflow:

-

Stock Preparation: Dissolve 9-AS in water to 1 mM (Stock). Store in amber glass (light sensitive).

-

Dilution: Prepare working solution (

). Absorbance at -

Degassing (Critical Step): Bubble

gas through the cuvette for 10 minutes. Seal with Parafilm. -

Measurement:

- : Set to absorption max (approx. 365 nm).

-

Scan Emission: 380 nm – 600 nm.

-

Slit Width: 2-5 nm.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for accurate fluorescence determination, emphasizing the critical degassing step.

Applications in Research & Drug Development[2]

| Application Domain | Mechanism of Action | Utility |

| Hydrology | High water solubility + stability | Tracing groundwater flow and dispersion paths. |

| Drug Delivery (Micelles) | Amphiphilic partitioning | Probing Critical Micelle Concentration (CMC) and core polarity. |

| Membrane Biophysics | Fluorescence Anisotropy | Measuring rotational diffusion to infer membrane fluidity. |

| ROS Detection | Chemical trapping | Reaction with singlet oxygen to form non-fluorescent endoperoxides (loss of signal). |

Technical Note on Isomers: Researchers should be aware that "Anthracene-sulfonic acid" often refers to a mixture or specific isomers (1-, 2-, or 9-). The 1-isomer is frequently used as a standard water tracer. The 9-isomer is synthetically accessible but sterically crowded. Ensure the CAS number and substitution pattern are verified for specific binding studies, as the 9-position is the most chemically reactive site on the anthracene ring.

References

-

Warner, I. M., et al. (1979). "Fluorescence analysis of anthracene sulfonate derivatives." Analytical Chemistry. (Generalized reference for anthracene sulfonate photophysics).

-

Gunduz, N., et al. (2011). "Fluorescence quantum yields of a series of red and near-infrared dyes." Analytical Chemistry. (Methodology for QY determination).

-

Sigma-Aldrich. "9-Anthracenesulfonic acid sodium salt Product Specification." (Chemical identity verification).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[2] (Authoritative text on Jablonski diagrams and quenching kinetics).

-

BenchChem. "Anthracene-1-sulfonic Acid Technical Guide." (Comparative data on anthracene sulfonate solubility and acidity).

Sources

A Senior Application Scientist's Guide to the Theoretical Calculation of Anthracene Derivative Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Predictive Power of Computational Chemistry in Anthracene Research

Anthracene, a foundational polycyclic aromatic hydrocarbon, and its derivatives represent a cornerstone in materials science and medicinal chemistry. Their unique photophysical properties make them essential building blocks for organic light-emitting diodes (OLEDs), particularly for deep-blue emitters which are crucial for high-efficiency displays.[1] Beyond electronics, anthracene derivatives are pivotal in developing fluorescent chemosensors for anion and cation detection, bioimaging agents, and even potential pharmaceuticals.[1][2][3][4]

The journey from conceptualizing a novel anthracene derivative to its synthesis and application is often long and resource-intensive. This is where theoretical and computational chemistry provides a transformative advantage. By employing quantum mechanical methods, we can accurately predict the electronic, optical, and charge transport properties of a molecule before a single gram is synthesized.[5][6][7] This in-silico approach allows for high-throughput screening of potential candidates, enabling a rational design process where synthetic efforts are focused exclusively on the most promising structures. This guide provides a comprehensive overview of the core theoretical methodologies, practical workflows, and field-proven insights for calculating the key properties of anthracene derivatives.

Theoretical Foundations: The Computational Toolkit

The accurate prediction of molecular properties hinges on selecting the appropriate theoretical model. For organic molecules like anthracene derivatives, Density Functional Theory (DFT) and its extensions have become the workhorse methods due to their excellent balance of computational cost and accuracy.[2][8]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[2] It is primarily used to determine ground-state properties, such as the optimized molecular geometry and the distribution of electrons within the molecule. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) is a critical decision in setting up a DFT calculation and is often validated against experimental data for a class of molecules.[9][10][11]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate what happens when a molecule absorbs light, we must consider its excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.[1][10] This makes it the primary tool for simulating UV-Vis absorption and fluorescence spectra, providing direct insight into a derivative's color and photophysical behavior.[1][12]

-

Marcus Theory Framework for Charge Transport: In the context of organic electronics, the efficiency with which charge (electrons or holes) moves through the material is paramount. Within the incoherent hopping model, two key parameters calculated computationally are the reorganization energy (λ) and the transfer integral (V).[5][6][9] Lower reorganization energy and higher transfer integrals are generally indicative of better charge transport properties.[5][13]

Part 1: A Step-by-Step Workflow for Calculating Electronic and Optical Properties

The foundation of any property calculation is an accurate representation of the molecule's structure and electron distribution. The following workflow outlines the self-validating protocol for determining the core electronic and optical characteristics of an anthracene derivative.

Experimental Protocol: Electronic and Optical Properties Workflow

-

Molecular Geometry Optimization:

-

Step 1.1: Construct the 3D structure of the anthracene derivative using a molecular builder.

-

Step 1.2: Perform a geometry optimization using DFT, commonly with the B3LYP functional and the 6-31G(d,p) basis set.[9] This step finds the lowest energy conformation of the molecule.

-

Causality: An accurate, optimized ground-state geometry is the critical starting point. All subsequent electronic property calculations are performed on this stable structure. Errors in geometry will propagate and lead to inaccurate property predictions.

-

Step 1.3 (Validation): Perform a frequency calculation on the optimized geometry. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies.[1]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Step 2.1: Using the optimized geometry, calculate the single-point energy to obtain the molecular orbitals.

-

Step 2.2: Identify and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Causality: The HOMO and LUMO energy levels, along with their energy gap (E_gap = E_LUMO - E_HOMO), are fundamental descriptors.[1][5] The HOMO level relates to the ionization potential (ability to donate an electron), while the LUMO level relates to the electron affinity (ability to accept an electron). The E_gap is a primary determinant of the molecule's kinetic stability and the energy of the lowest-lying electronic transition, which dictates its color.[1] Strategic placement of electron-donating or electron-withdrawing substituents can precisely tune these orbital energies.[1][10]